Cbz-Ile-Phe-Ala-LeuVSMe, with the chemical formula C34H48N4O7S, is a synthetic peptide compound consisting of several amino acid residues: carbobenzoxy-isoleucine, phenylalanine, alanine, and leucine, along with a methylsulfonyl group. This compound is classified as a modified peptide due to the presence of the carbobenzoxy protecting group and the methylsulfonyl modification, which enhance its stability and solubility in biological systems. Its primary applications are in medicinal chemistry and biochemistry, where it is studied for potential therapeutic effects and interactions with biological targets.
The synthesis of Cbz-Ile-Phe-Ala-LeuVSMe typically involves peptide bond formation through various coupling reactions. Key methods include:
The molecular structure of Cbz-Ile-Phe-Ala-LeuVSMe is characterized by its unique arrangement of amino acids and functional groups. The presence of the carbobenzoxy group provides steric hindrance that protects the peptide from premature hydrolysis, while the methylsulfonyl group enhances solubility.
Cbz-Ile-Phe-Ala-LeuVSMe can undergo various chemical reactions:
The mechanism of action for Cbz-Ile-Phe-Ala-LeuVSMe is primarily studied in terms of its interactions with proteins and receptors. Preliminary studies indicate that peptides containing leucine and phenylalanine may interact with G-protein coupled receptors (GPCRs), which are essential for signal transduction in cells. Understanding these interactions is crucial for elucidating the compound's pharmacological effects.
Studies indicate that modifications like methylsulfonyl groups improve pharmacokinetic properties compared to unmodified peptides .
Cbz-Ile-Phe-Ala-LeuVSMe has potential applications across several scientific fields:
Protease inhibitors represent a cornerstone in chemical biology due to their ability to precisely modulate enzymatic activity involved in critical physiological and pathological processes. These inhibitors function by targeting conserved catalytic mechanisms, including nucleophilic attack by cysteine, serine, or threonine residues in protease active sites. The scaffold architecture of protease inhibitors typically comprises three elements: a targeting moiety for substrate recognition, a linker region for spatial alignment, and an electrophilic warhead for covalent modification of the catalytic nucleophile. This design enables irreversible inhibition, crucial for prolonged therapeutic effects and mechanistic studies of protease function [2]. Activity-based probes (ABPs), which share this scaffold design, allow real-time monitoring of protease activity in living systems by incorporating fluorescent or affinity tags alongside the warhead [2]. The evolution of these scaffolds addresses historical challenges in achieving selectivity, as traditional inhibitors often exhibited off-target effects due to conserved active-site geometries across protease families.
Table 1: Key Protease Inhibitor Scaffold Components
| Component | Function | Examples |
|---|---|---|
| Targeting moiety | Binds substrate recognition pockets | Peptide sequences, sulfonamides |
| Linker region | Optimizes spatial positioning | Alkyl chains, PEG spacers |
| Electrophilic warhead | Covalently modifies catalytic nucleophile | Vinyl sulfones, epoxyketones, aldehydes |
| Reporter tag | Enables detection/quantification | Fluorescein, biotin, rhodamine |
Vinyl sulfones (e.g., −CH=CH−SO₂−R) function as Michael acceptors, undergoing nucleophilic addition with cysteine thiolates or other nucleophiles in protease active sites. Their reactivity stems from the electron-withdrawing sulfone group, which polarizes the vinyl bond, facilitating conjugate addition. Unlike classical warheads (e.g., aldehydes), vinyl sulfones form stable thioether adducts without further hydrolysis, ensuring irreversible inhibition. Recent studies highlight their balanced electrophilicity, enabling covalent engagement while minimizing non-specific reactions with biological nucleophiles like glutathione [8] [9]. For example, K11777—a clinical-stage vinyl sulfone inhibitor—targets cathepsins and cruzain by modifying the catalytic cysteine, demonstrating therapeutic potential in parasitic diseases [9]. Modifications to the vinyl sulfone structure, such as β-substitution with methyl groups (e.g., LeuVSMe in Cbz-Ile-Phe-Ala-LeuVSMe), fine-tune reactivity and steric accessibility [8].
Table 2: Comparison of Covalent Warhead Properties
| Warhead | Reactivity | Stability of Adduct | Selectivity Challenges |
|---|---|---|---|
| Vinyl sulfone | Moderate | Irreversible | Lysine residues |
| Acrylamide | Low-Moderate | Reversible/Irreversible | Glutathione reactivity |
| Epoxyketone | High | Irreversible | Proteasome specificity |
| Aldehyde | High | Reversible | Serum instability |
The tetrapeptide sequence Ile-Phe-Ala-LeuVSMe in Cbz-Ile-Phe-Ala-LeuVSMe (chemical formula: C₃₄H₄₈N₄O₇S) provides critical target specificity through side-chain interactions with protease substrate pockets. The N-terminal carbobenzoxy (Cbz) group enhances cellular permeability and protects against exopeptidase degradation, while the C-terminal vinyl sulfone methyl ester (LeuVSMe) positions the warhead for catalytic nucleophile attack. Structural analysis reveals:
Despite its characterization in chemical databases (PubChem CID: 11534772), fundamental gaps exist regarding Cbz-Ile-Phe-Ala-LeuVSMe:
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8